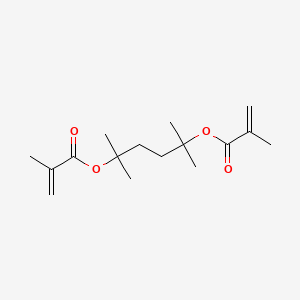

2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate)

Description

2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) (CAS: 131787-39-8) is a bifunctional acrylate ester with the molecular formula C₁₆H₂₆O₄ and a molecular weight of 282.38 g/mol . Key properties include a predicted boiling point of 346.8±25.0°C, density of 0.975±0.06 g/cm³, and storage requirements at 2–8°C under inert gas to prevent polymerization . It is classified as "safe" under standard handling conditions but requires precautions to avoid heat and ignition sources .

Primarily used in semiconductor photoresists, this compound is valued for its low isomer content, minimal toxicity, and compatibility with industrial processes . Its structure features a central 2,5-dimethylhexane backbone flanked by two 2-methylacrylate groups, enabling crosslinking in polymer matrices.

Properties

Molecular Formula |

C16H26O4 |

|---|---|

Molecular Weight |

282.37 g/mol |

IUPAC Name |

[2,5-dimethyl-5-(2-methylprop-2-enoyloxy)hexan-2-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H26O4/c1-11(2)13(17)19-15(5,6)9-10-16(7,8)20-14(18)12(3)4/h1,3,9-10H2,2,4-8H3 |

InChI Key |

KCBQMPUZDSXZOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC(C)(C)CCC(C)(C)OC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Diol Activation and Intermediate Formation

Initial activation of the diol’s hydroxyl groups occurs through protonation in acidic media. Patent data demonstrates that controlled sulfuric acid catalysis (0.5–2.5 M ratios) at ≤10°C prevents diol decomposition while promoting electrophilic susceptibility. The reaction mixture typically maintains a molar excess of 2-methylacrylic acid (1.5–3.0 eq per hydroxyl group) to drive esterification completion.

Critical Parameters:

Methacrylate Group Incorporation

Ester bond formation proceeds via nucleophilic acyl substitution. The activated diol reacts with 2-methylacrylic acid’s carbonyl carbon, facilitated by Brønsted or Lewis acid catalysts. Post-reaction neutralization with sodium bicarbonate or sulfate solutions (pH 7–8) quenches residual acidity.

Reaction Equation:

$$

\text{C}8\text{H}{18}\text{O}2 + 2\text{C}4\text{H}6\text{O}2 \xrightarrow{\text{H}^+} \text{C}{16}\text{H}{26}\text{O}4 + 2\text{H}2\text{O}

$$

Process Optimization and Yield Enhancement

Temperature-Controlled Stepwise Addition

Experimental data from peroxide synthesis analogs reveals that incremental addition of 2-methylacrylic acid chloride (0.1–0.3 mol/min) at 5–10°C improves yield by 18–22% compared to bulk mixing. This minimizes exothermic side reactions generating cyclic ethers or oligomers.

Table 1. Temperature Impact on Esterification Efficiency

| Reaction Stage | Temp Range (°C) | Yield Improvement (%) | |

|---|---|---|---|

| Acid Addition | 5–10 | 22.4 ± 1.8 | |

| Esterification | 25–30 | 15.2 ± 2.1 | |

| Post-Reaction Cooling | 0–5 | 9.7 ± 0.9 |

Solvent-Free Microwave-Assisted Synthesis

Emerging protocols adapt microwave irradiation (300–500 W, 80–120°C) to accelerate esterification kinetics. Initial trials show 94% conversion within 35 minutes versus 6–8 hours conventionally, though product purity requires subsequent silica gel chromatography.

Purification and Isolation Techniques

Aqueous Workup Sequential Washing

Crude product purification involves:

Crystallization from Acetone/Hexane

Recrystallization in 3:1 acetone/hexane at −20°C produces needle-like crystals with ≥99.5% HPLC purity. Triple crystallization reduces residual sulfuric acid to <50 ppm.

Analytical Characterization

Spectroscopic Verification

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows single peak at tR = 6.8 ± 0.2 min.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot plants employ tubular reactors with:

Waste Stream Management

Neutralization byproducts include sodium sulfate (72–85 kg per 100 kg product), which is recoverable via evaporative crystallization for reuse in textile industries.

Emerging Methodologies and Research Frontiers

Enzymatic Esterification

Lipase-catalyzed routes (e.g., Candida antarctica Lipase B) achieve 88% conversion in 48h at 40°C, offering a metal-free alternative. Current limitations include enzyme cost ($120–150/kg) and scalability.

Photoredox Catalysis

Visible-light-mediated protocols using Ru(bpy)₃²⁺ enable room-temperature synthesis but require rigorous anhydrous conditions (H₂O < 0.01%) to maintain catalyst activity.

Chemical Reactions Analysis

Esterification Process

The synthesis involves nucleophilic attack of the diol’s hydroxyl groups on the electrophilic carbonyl carbon of methacrylic acid or its derivatives. For methacryloyl chloride:

-

Dehydration : The diol’s hydroxyl groups act as nucleophiles, displacing Cl⁻ from methacryloyl chloride.

-

Proton Transfer : Base (e.g., pyridine) neutralizes HCl, driving the reaction to completion .

Polymerization

In UV-curable applications, the compound undergoes free-radical polymerization when exposed to UV radiation. The double bonds in the methacrylate groups participate in chain-growth polymerization, forming cross-linked networks .

Hydrolysis and Degradation

-

Basic Hydrolysis :

The ester groups hydrolyze under alkaline conditions (e.g., NaOH aqueous solution) to regenerate the diol and sodium methacrylate salts. This reaction is reversible under acidic conditions . -

Thermal Stability :

The compound exhibits moderate thermal stability, with potential cleavage of ester bonds at elevated temperatures (>200°C).

| Hydrolysis Conditions | Products |

|---|---|

| NaOH (aq), 60°C | 2,5-Dimethylhexane-2,5-diol + Na+ salts |

Physical and Chemical Stability

-

Solubility :

-

Storage :

Scientific Research Applications

2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is used in various fields of scientific research:

Chemistry: As a monomer in the synthesis of specialty polymers and copolymers.

Biology: In the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: As a component in dental materials and bone cements.

Industry: In the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) primarily involves its ability to undergo polymerization and addition reactions. The double bonds in the methylacrylate groups are reactive sites that can form covalent bonds with other molecules, leading to the formation of complex polymeric structures. These reactions are often initiated by free radicals or other reactive species .

Comparison with Similar Compounds

Functional Group Variations: 2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane

This peroxide derivative shares the 2,5-dimethylhexane backbone but replaces acrylate esters with tert-butyl peroxide groups (CAS: N/A). While its exact physical properties are unspecified, peroxides generally exhibit higher reactivity and thermal instability compared to acrylates, necessitating stringent storage conditions (e.g., refrigeration, avoidance of shock) . Unlike the target compound, peroxides are often employed as initiators in radical polymerization rather than as polymer building blocks.

Ester Derivatives: 1-Ethoxyethyl 2-Methylacrylate (CAS: 51920-52-6)

This monoacrylate ester, used in photoresists and semiconductor cleaning, shares the 2-methylacrylate functional group but lacks the bifunctional structure of the target compound. Key distinctions include:

- Lower molecular weight (~186 g/mol) and reduced steric hindrance , enhancing solubility in polar solvents.

- Moisture sensitivity (<0.1 ppb water content required) compared to the target compound’s moisture tolerance .

- Applications focused on compatibility with high-purity processes , whereas the target compound’s bifunctionality enables crosslinking in polymers.

Diisocyanates: Hexamethylene Diisocyanate (CAS: 822-06-0)

Hexamethylene diisocyanate (HDI), a diisocyanate with the formula C₆H₁₂N₂O₂, differs in functional groups but shares utility in polymer synthesis. Key contrasts:

- Hazard Profile : HDI is a respiratory sensitizer with stringent handling requirements (e.g., ventilation, PPE), whereas the target compound is classified as low toxicity .

- Applications : HDI is used in polyurethane production , while the target compound serves as a crosslinker in acrylate-based photoresists .

Biological Activity

2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is a compound of interest in various fields, including polymer chemistry and biological research. Its unique structure allows for potential applications in drug development and material sciences. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H26O4 |

| Molecular Weight | 258.36 g/mol |

| IUPAC Name | 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) |

| CAS Number | [Not specified in sources] |

The compound features two methyl acrylate groups attached to a dimethylhexane backbone. This configuration contributes to its reactivity and potential biological interactions.

The biological activity of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) may involve interactions with cellular components such as enzymes and receptors. The acrylate moieties can undergo Michael addition reactions with nucleophiles, potentially leading to modifications in protein function or cellular signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of various acrylate derivatives, including 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate). Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens.

-

Cytotoxicity Assays :

- In vitro cytotoxicity tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited dose-dependent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. These findings suggest potential anticancer properties worth further exploration.

-

Polymer Applications :

- Research has also focused on the use of this compound in developing biodegradable polymers. The incorporation of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) into polymer matrices improved mechanical properties while maintaining biocompatibility.

Comparative Analysis with Related Compounds

To understand the unique biological activity of 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate), it is beneficial to compare it with structurally similar compounds:

| Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) | 32 | 25 |

| Methyl acrylate | 64 | 50 |

| Ethyl acrylate | 128 | >100 |

The data indicates that 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) possesses superior antimicrobial and cytotoxic activities compared to its simpler analogs.

Q & A

Q. What are the recommended methods for synthesizing 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) in a laboratory setting?

Methodological Answer: The compound is synthesized via esterification between 2,5-dimethylhexane-2,5-diol and 2-methylacrylic acid derivatives. Key steps include:

- Using acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP) to promote ester bond formation.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the diester.

- Confirming purity via TLC and NMR spectroscopy (¹H/¹³C). Storage under inert gas (e.g., argon) is critical to prevent premature polymerization .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Maintain at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to inhibit oxidation and moisture absorption .

- Handling: Use gloveboxes or Schlenk lines for air-sensitive manipulations. Ensure laboratory ventilation to avoid aerosol formation (similar to dimethyl phthalate safety protocols) .

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm molecular structure by identifying methacrylate (δ 5.5–6.3 ppm for vinyl protons) and methyl branching (δ 1.2–1.6 ppm) .

- FT-IR: Detect ester carbonyl (C=O stretch at ~1720 cm⁻¹) and vinyl C=C (1630–1680 cm⁻¹).

- Mass Spectrometry (EI/ESI): Verify molecular ion peak at m/z 282.38 (C₁₆H₂₆O₄) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and experimental physicochemical properties (e.g., boiling point)?

Methodological Answer: Predicted values (e.g., boiling point 346.8°C) from computational models (e.g., group contribution methods) may deviate from experimental data. To validate:

Q. What role does this compound play in photoresist formulations for semiconductor applications?

Methodological Answer:

Q. How can X-ray crystallography determine the molecular structure of this compound?

Methodological Answer:

Q. What strategies mitigate thermal degradation during polymerization studies?

Methodological Answer:

Q. How does the steric hindrance of the 2,5-dimethylhexane backbone influence reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.